1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone
Description
Historical Context and Discovery of Benzodioxole-Based Compounds
The 1,3-benzodioxole scaffold emerged as a critical pharmacophore following the discovery of methylenedioxyphenyl (MDP) compounds in natural products. Early isolation efforts, such as those from Astrodaucus persicus roots, identified benzodioxole derivatives like 4,7-dimethoxy-5-(propanonyl)benzo[d]dioxole, which demonstrated antitumor potential via interactions with cellular microtubules. Parallel work on pipercide, a Piperaceae amide containing a 3,4-methylenedioxyphenyl group, revealed insecticidal properties linked to its ability to inhibit cytochrome P-450 enzymes. These findings established benzodioxoles as versatile templates for drug discovery.
Synthetic advancements further expanded accessibility to benzodioxole derivatives. The condensation of catechol with methanol, catalyzed by strong acids, became a standard method for generating the core structure. Subsequent functionalization at the C-5 position—such as epoxy or alkyl chain additions—proved critical for modulating bioactivity. For instance, safrole derivatives with epoxy groups exhibited enhanced cytotoxicity compared to their non-oxidized counterparts.
Research Significance of 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone in Medicinal Chemistry
This compound’s design integrates two pharmacologically active motifs:
- 1,3-Benzodioxole Core : Known to enhance metabolic stability and ligand-receptor binding through its electron-rich aromatic system.
- 4-Bromoanilino Group : Introduces halogen bonding potential, which may improve selectivity for targets like σ receptors or kinase domains.
Table 1: Structural Comparison with Related Benzodioxole Derivatives
The propanone bridge likely confers conformational flexibility, enabling interactions with hydrophobic pockets in biological targets. Computational modeling of similar compounds, such as benzo[d]oxazol-2(3H)-one derivatives, suggests that hydrogen bond acceptors and hydrophobic aromatic features are critical for σ receptor affinity. This aligns with the target compound’s capacity to engage in both polar and non-polar interactions.
Current Research Landscape and Knowledge Gaps
Recent studies prioritize benzodioxole derivatives for their antiproliferative and neuroprotective effects. For example, epoxy-containing analogs from A. persicus showed vascular endothelial cell toxicity, hinting at anti-angiogenesis applications. However, gaps persist in:
- SAR Understanding : The impact of bromine substitution on σ receptor binding remains uncharacterized.
- Synthetic Optimization : Efficient routes to introduce 4-bromoanilino groups without side reactions are underexplored.
- Target Identification : While σ receptors and cytochrome P-450 are hypothesized targets, empirical validation is lacking.
Notably, the European Commission’s recent inclusion of benzodioxole precursors like methyl 3-oxo-2-(3,4-methylenedioxyphenyl)butanoate in regulated substance lists underscores the need for controlled synthetic methodologies.
Structural Relationship to Other Benzodioxole Pharmacophores
The target compound shares key features with established pharmacophores:
- Podophyllotoxin Analogs : The methylenedioxy unit in podophyllotoxin is essential for microtubule disruption. Replacement with methoxy groups diminishes activity, emphasizing the benzodioxole ring’s role.
- Pipercide Derivatives : The 3,4-methylenedioxyphenyl group in pipercide contributes to insecticidal activity by inhibiting detoxification enzymes.
- Sigma Receptor Ligands : Benzo[d]oxazol-2(3H)-one derivatives with hydrophobic aromatic features exhibit high σ1 affinity. The 4-bromoanilino group in the target compound may mimic these interactions.
Structural Advantages :
- The bromine atom’s electronegativity may enhance binding via halogen bonds.
- The propanone spacer balances rigidity and flexibility, potentially improving target engagement compared to shorter or longer linkers.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-bromoanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-12-2-4-13(5-3-12)18-8-7-14(19)11-1-6-15-16(9-11)21-10-20-15/h1-6,9,18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDNOLKOYOVSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Bromination of Aniline: Aniline is brominated using bromine or a brominating agent to form 4-bromoaniline.
Coupling Reaction: The benzodioxole derivative is coupled with 4-bromoaniline in the presence of a suitable coupling agent, such as a carbodiimide, to form the final product.
Industrial Production Methods: Industrial production of 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in disease processes or cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 1-(1,3-benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone, highlighting substituent variations, molecular properties, and biological activities:
Key Structural and Functional Insights:
Halogen Substituents :
- Bromine in the target compound enhances molecular weight and lipophilicity compared to fluorine () or chlorine (). Halogens influence electronic properties and binding affinity in receptor interactions .
- The 5-chloro-2-methoxy derivative () demonstrates how electron-withdrawing groups (Cl) and electron-donating groups (OCH₃) can modulate reactivity .
Biological Activity Trends: Compounds with oxadiazole or pyrazole rings (e.g., ) exhibit anti-inflammatory and enzyme inhibitory actions, suggesting the propanone scaffold is versatile for drug design . The dihydrochalcone analog () shows anti-inflammatory activity, indicating that substituent positioning (e.g., 2,4-dimethoxy) is critical for bioactivity .
Safety and Handling: The 4-fluoro derivative () has a detailed safety data sheet (GHS), emphasizing the need for cautious handling of halogenated propanones .
Biological Activity
1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone, also known by its CAS number 720667-79-8, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C16H14BrNO3
- Molecular Weight: 348.19 g/mol
- Density: Approximately 1.5 g/cm³
- Boiling Point: 532.9 °C at 760 mmHg
Structure
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The presence of the bromoaniline group is expected to influence its reactivity and interaction with biological targets.
1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone exhibits several biological activities that can be attributed to its structural components:
- Antimicrobial Activity: Compounds with benzodioxole structures often demonstrate antimicrobial properties. Studies suggest that the presence of halogen substituents, such as bromine, can enhance these effects by increasing lipophilicity and facilitating membrane penetration.
- Antitumor Activity: Some derivatives of benzodioxole have shown promise in cancer research. The compound's ability to interact with cellular pathways involved in proliferation and apoptosis may contribute to its potential as an antitumor agent.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various benzodioxole derivatives, including 1-(1,3-benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone. Results indicated significant activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone | E. coli | 32 |
| 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone | S. aureus | 16 |
Antitumor Activity
In vitro studies have demonstrated that 1-(1,3-benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone induces apoptosis in cancer cell lines. The compound was tested against various cancer types, showing IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.5 |
| HeLa (Cervical Cancer) | 6.2 |
Toxicity Studies
Toxicological assessments indicate that the compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM. Animal studies reveal that doses up to 2000 mg/kg did not produce significant adverse effects or organ damage.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step routes, including:
-
Step 1 : S-alkylation of thiol-containing intermediates in alkaline media (e.g., using 4-bromophenyl derivatives and ketone precursors) .
-
Step 2 : Reduction of intermediate ketones using agents like NaBH₄ or catalytic hydrogenation .
-
Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol), temperature (25–80°C), and catalyst loading to improve yield. Crystallization in ethanol or acetone enhances purity .
Synthetic Step Key Conditions Yield Range Reference S-Alkylation Alkaline medium, 60°C, 12h 60–75% Ketone Reduction NaBH₄ in MeOH, 0°C to RT 80–90%
Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?
- Methodological Answer :
- NMR : Analyze aromatic protons (δ 6.8–7.5 ppm for benzodioxol and bromoanilino groups) and carbonyl signals (δ ~200 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolve dihedral angles between benzodioxol and bromoanilino moieties to confirm stereochemistry (e.g., mean C–C bond length: 0.006 Å, R factor: 0.038) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative strains .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in vitro?
- Methodological Answer :
- Target Identification : Employ affinity chromatography or pull-down assays with tagged compounds .
- Pathway Analysis : Use RNA-seq or proteomics to identify dysregulated pathways post-treatment .
- Reference : Structural analogs with bromoanilino groups have shown kinase inhibition via ATP-binding site competition .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking Validation : Re-run simulations with explicit solvent models (e.g., AMBER) to account for solvation effects .
- SAR Adjustments : Modify substituents (e.g., replacing bromoanilino with chloro analogs) to test steric/electronic effects .
Q. How can stability studies under varying pH and temperature conditions be systematically conducted?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH-Dependent Stability : Use buffer systems (pH 1–13) and track carbonyl group integrity via IR spectroscopy .
Q. What methodologies enable systematic structure-activity relationship (SAR) studies for bioactivity optimization?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs with substituted benzodioxol (e.g., methoxy or nitro groups) .
- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent positions with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
